molecular formula C7H5NOS B12991871 4H-Thieno[3,2-b]pyrrole-6-carbaldehyde

4H-Thieno[3,2-b]pyrrole-6-carbaldehyde

Cat. No.: B12991871
M. Wt: 151.19 g/mol
InChI Key: KXJPYJFIAWPBLB-UHFFFAOYSA-N
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Description

4H-Thieno[3,2-b]pyrrole-6-carbaldehyde: is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Thieno[3,2-b]pyrrole-6-carbaldehyde typically involves the formation of the thieno[3,2-b]pyrrole core followed by the introduction of the aldehyde functional group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminothiophene with an appropriate aldehyde under acidic conditions can yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4H-Thieno[3,2-b]pyrrole-6-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as bromine in the presence of a catalyst.

Major Products

    Oxidation: 4H-Thieno[3,2-b]pyrrole-6-carboxylic acid.

    Reduction: 4H-Thieno[3,2-b]pyrrole-6-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 4H-Thieno[3,2-b]pyrrole-6-carbaldehyde largely depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, derivatives of this compound have been shown to inhibit certain enzymes involved in viral replication or cancer cell proliferation . The exact pathways and molecular targets can vary, but often involve binding to active sites or allosteric sites on proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4H-Thieno[3,2-b]pyrrole-5-carbaldehyde: Similar structure but with the aldehyde group at a different position.

    Thieno[3,2-b]pyridine: Contains a pyridine ring instead of a pyrrole ring.

    Thieno[3,4-c]pyrrole-4,6-dione: Contains a dione functional group instead of an aldehyde.

Uniqueness

4H-Thieno[3,2-b]pyrrole-6-carbaldehyde is unique due to its specific ring fusion and the position of the aldehyde group, which can influence its reactivity and the types of derivatives that can be synthesized. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents .

Properties

Molecular Formula

C7H5NOS

Molecular Weight

151.19 g/mol

IUPAC Name

4H-thieno[3,2-b]pyrrole-6-carbaldehyde

InChI

InChI=1S/C7H5NOS/c9-4-5-3-8-6-1-2-10-7(5)6/h1-4,8H

InChI Key

KXJPYJFIAWPBLB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1NC=C2C=O

Origin of Product

United States

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